4-ethoxy-9-(4-ethoxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one
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Overview
Description
4-ethoxy-9-(4-ethoxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[6,5-f][1,3]benzodioxol-8-one is a complex organic compound with a unique structure that includes multiple aromatic rings and ether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-9-(4-ethoxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[6,5-f][1,3]benzodioxol-8-one typically involves multiple steps, including the formation of the benzofurobenzodioxol core and the subsequent introduction of ethoxy and dimethoxyphenyl groups. Common reagents used in these reactions include ethyl iodide, sodium hydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the efficient production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-9-(4-ethoxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[6,5-f][1,3]benzodioxol-8-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler, less oxidized forms of the compound.
Scientific Research Applications
4-ethoxy-9-(4-ethoxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[6,5-f][1,3]benzodioxol-8-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure may make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-9-(4-ethoxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[6,5-f][1,3]benzodioxol-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-3,5-dimethylphenylboronic acid: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3’,4’6,7]naphtho[2,3-d][1,3]dioxol-5-yl 4,6-O-ethylidenehexopyranoside:
Uniqueness
4-ethoxy-9-(4-ethoxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[6,5-f][1,3]benzodioxol-8-one stands out due to its unique combination of aromatic rings and ether groups, which confer specific chemical and biological properties
Properties
CAS No. |
6270-40-2 |
---|---|
Molecular Formula |
C25H28O8 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
4-ethoxy-9-(4-ethoxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C25H28O8/c1-5-29-22-16-7-14-11-31-25(26)21(14)20(15(16)10-19-24(22)33-12-32-19)13-8-17(27-3)23(30-6-2)18(9-13)28-4/h8-10,14,20-21H,5-7,11-12H2,1-4H3 |
InChI Key |
NXYKCHNYALSBOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2CC3COC(=O)C3C(C2=CC4=C1OCO4)C5=CC(=C(C(=C5)OC)OCC)OC |
Origin of Product |
United States |
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